molecular formula C5H9ClF3NO2 B13449822 methyl (2R)-2-amino-3,3,3-trifluoro-2-methylpropanoate hydrochloride

methyl (2R)-2-amino-3,3,3-trifluoro-2-methylpropanoate hydrochloride

Cat. No.: B13449822
M. Wt: 207.58 g/mol
InChI Key: YCFVWFPXOOLBJA-PGMHMLKASA-N
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Description

Methyl (2R)-2-amino-3,3,3-trifluoro-2-methylpropanoate hydrochloride is a fluorinated chiral compound with the molecular formula C₈H₁₄ClF₃NO₂ and a molecular weight of 207.58 g/mol . It features a methyl ester group, a trifluoromethyl substituent on the propanoate backbone, and a stereogenic center at the C2 position (R-configuration). This compound is primarily utilized as a versatile scaffold in medicinal chemistry and pharmaceutical research due to its structural rigidity and metabolic stability imparted by the fluorine atoms. It is supplied with a purity of ≥95% and requires storage at 2–8°C .

Properties

Molecular Formula

C5H9ClF3NO2

Molecular Weight

207.58 g/mol

IUPAC Name

methyl (2R)-2-amino-3,3,3-trifluoro-2-methylpropanoate;hydrochloride

InChI

InChI=1S/C5H8F3NO2.ClH/c1-4(9,3(10)11-2)5(6,7)8;/h9H2,1-2H3;1H/t4-;/m1./s1

InChI Key

YCFVWFPXOOLBJA-PGMHMLKASA-N

Isomeric SMILES

C[C@@](C(=O)OC)(C(F)(F)F)N.Cl

Canonical SMILES

CC(C(=O)OC)(C(F)(F)F)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R)-2-amino-3,3,3-trifluoro-2-methylpropanoate hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as methyl acrylate and trifluoroacetic acid.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in its pure form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and efficiency. The process may include:

    Batch or Continuous Production: Depending on the scale, the production can be carried out in batch reactors or continuous flow systems.

    Quality Control: Rigorous quality control measures are implemented to monitor the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-amino-3,3,3-trifluoro-2-methylpropanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Methyl (2R)-2-amino-3,3,3-trifluoro-2-methylpropanoate hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (2R)-2-amino-3,3,3-trifluoro-2-methylpropanoate hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in modulating the compound’s reactivity and binding affinity. The compound may act on various pathways, including enzyme inhibition and receptor binding, to exert its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Variation in Ester Groups

The ester moiety significantly influences solubility, lipophilicity, and reactivity. Key analogs include:

Compound Name Ester Group Molecular Formula Molecular Weight (g/mol) Purity Storage Conditions
Methyl (2R)-2-amino-3,3,3-trifluoro-2-methylpropanoate hydrochloride Methyl C₈H₁₄ClF₃NO₂ 207.58 ≥95% 2–8°C
tert-Butyl 2-amino-3,3,3-trifluoro-2-methylpropanoate hydrochloride tert-Butyl C₈H₁₅ClF₃NO₂ 249.66 95% Not specified
Ethyl 2-amino-3,3,3-trifluoro-2-methylpropanoate* Ethyl C₇H₁₁F₃NO₂ Discontinued N/A N/A

Insights :

  • Ethyl ester derivatives (e.g., discontinued ethyl analog in ) offer intermediate properties but are less commonly available.
Substituent Modifications on the Amino-Bearing Carbon

Altering the substituent at the chiral center impacts steric and electronic interactions:

Compound Name Substituent Molecular Formula Key Features
This compound Methyl C₈H₁₄ClF₃NO₂ Compact substituent; minimal steric hindrance
Ethyl 2-amino-2-cyclobutyl-3,3,3-trifluoropropanoate hydrochloride Cyclobutyl C₉H₁₅ClF₃NO₂ Bulky cyclic group; increased steric hindrance

Insights :

  • The cyclobutyl analog introduces significant steric bulk, which may hinder binding to biological targets but improve metabolic stability.
Fluorine Substitution Patterns

Fluorine positioning affects electronic properties and bioactivity:

Compound Name Fluorine Substitution Key Functional Groups
This compound Trifluoromethyl on C3 Strong electron-withdrawing
(R)-Methyl 2-amino-2-(2,4-difluorophenyl)acetate hydrochloride Difluorophenyl ring Aromatic fluorine

Insights :

  • Trifluoromethyl groups enhance acidity of adjacent protons and stability against oxidation.
  • Aromatic fluorine (e.g., difluorophenyl in ) modifies π-π interactions and receptor binding.
Stereochemical Differences

Enantiomers and diastereomers exhibit distinct biological activities:

Compound Name Stereochemistry Biological Relevance
This compound (2R) Target-specific interactions
Methyl (2S)-3-amino-2-fluoropropanoate hydrochloride (2S) Potential divergent activity

Insights :

  • The 2R configuration is critical for interactions with chiral biological targets, such as enzymes or receptors.

Biological Activity

Methyl (2R)-2-amino-3,3,3-trifluoro-2-methylpropanoate hydrochloride, also known as methyl 2-amino-3,3,3-trifluoro-2-methylpropanoate hydrochloride, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C5_5H9_9ClF3_3NO2_2
  • Molecular Weight : 207.58 g/mol
  • CAS Number : 1373223-05-2

The presence of trifluoromethyl and amino groups enhances the lipophilicity and reactivity of the compound, making it a candidate for various biological applications.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Interaction : The trifluoromethyl group increases lipophilicity, allowing better interaction with hydrophobic regions of enzymes and proteins. This may influence enzyme activity and stability.
  • Hydrogen Bonding : The hydroxyl group facilitates hydrogen bonding with biomolecules, which can modulate their structure and function. This characteristic is particularly important in interactions with nucleic acids and other proteins .

Anti-inflammatory Effects

Research has indicated that compounds similar to this compound exhibit anti-inflammatory properties. For instance:

  • Case Study : A study demonstrated that related compounds inhibited carrageenan-induced paw edema in rats by affecting inflammatory mediators such as iNOS activation . The inhibition rates were significant, suggesting potential therapeutic applications in managing inflammation.

Cytotoxicity and Toxicity Profiles

Toxicity assessments have been conducted on similar compounds to predict safety profiles:

  • Compounds structurally related to this compound were found to belong to toxicity classes III–VI, indicating low predicted side effects including hepatotoxicity and mutagenicity .

Research Findings

A summary of key research findings related to the biological activity of this compound is provided below:

Study FocusFindings
Anti-inflammatory ActivitySignificant inhibition of paw edema in rat models; effective against inflammatory cytokines .
Enzyme InteractionEnhanced binding affinity with COX-2 active sites; potential for developing anti-inflammatory drugs .
Toxicity AssessmentLow predicted toxicity with favorable profiles compared to traditional NSAIDs like Diclofenac Sodium .

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